3-(4-Bromothiophen-2-yl)-2-hydroxypropanoic acid

Description

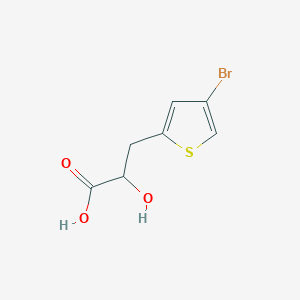

3-(4-Bromothiophen-2-yl)-2-hydroxypropanoic acid is a brominated thiophene derivative with a hydroxypropanoic acid backbone. Its molecular formula is C₇H₇BrO₃S (molecular weight: 251.10 g/mol), featuring a bromine substituent on the 4-position of the thiophene ring and a hydroxyl group at the β-carbon of the propanoic acid chain.

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrO3S |

|---|---|

Molecular Weight |

251.10 g/mol |

IUPAC Name |

3-(4-bromothiophen-2-yl)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C7H7BrO3S/c8-4-1-5(12-3-4)2-6(9)7(10)11/h1,3,6,9H,2H2,(H,10,11) |

InChI Key |

XZGGWWJFUDNAMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1Br)CC(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Bromination of Thiophene Derivatives

- Objective: Introduce bromine at the 4-position of thiophene rings.

- Method: Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled temperature conditions.

- Typical Conditions: Room temperature, inert solvent such as carbon tetrachloride or acetic acid, with catalytic Lewis acids to facilitate bromination.

- Outcome: 2-Bromothiophene derivatives with high regioselectivity.

Functionalization with Hydroxypropanoic Acid

- Approach: The brominated thiophene derivative undergoes nucleophilic substitution or coupling reactions to attach the hydroxypropanoic acid fragment.

- Reaction Types:

- Suzuki or Heck coupling with suitable boronic acids or olefins.

- Nucleophilic substitution using organometallic reagents or Grignard reagents to install the hydroxypropanoic acid backbone.

- Catalysts & Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), base (e.g., potassium carbonate), and solvents like tetrahydrofuran (THF).

- Conditions: Elevated temperature (~80–120°C), inert atmosphere.

Hydrolysis and Oxidation

- Hydrolysis: Esterification or amidation steps to convert intermediates into carboxylic acids.

- Oxidation: Use of oxidizing agents such as chromium trioxide (CrO₃) or sodium chlorite (NaClO₂) to oxidize alcohol intermediates to the carboxylic acid.

- Reaction Conditions: Acidic or neutral conditions, depending on the reagent, with temperature control to prevent over-oxidation.

Research-Backed Synthesis Protocols

Patent-Driven Synthesis (US20160102042A1)

- Starting Material: Commercially available L-tyrosine derivatives or epoxides.

- Process Overview:

- Selective O-alkylation of amino acids or amino alcohols.

- Diazotization and dialkylation steps to introduce the hydroxypropanoic acid moiety.

- Use of protecting groups (benzyl, alkyl) to ensure stereoselectivity.

- Yield & Enantiopurity: Overall yields of 40–45%, enantiomeric excess (ee) of 97–99%.

- Key Reagents: NaOH, KOH, Pd/C, chromium trioxide, and specific alkyl halides.

Organic Synthesis from Thiophene Precursors (EvitaChem)

- Method: Bromination of thiophene followed by coupling with hydroxypropanoic acid derivatives.

- Outcome: Efficient synthesis with high regioselectivity, suitable for scale-up.

- Reaction Conditions: Bromination at room temperature, coupling in polar aprotic solvents, oxidation with sodium chlorite or TEMPO.

Data Tables: Reaction Conditions and Yields

| Step | Reaction | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Bromination of thiophene | Bromine or NBS | CCl₄ or Acetic acid | Room temp | >90% regioselectivity | Controlled addition to avoid polybromination |

| 2 | Coupling with hydroxypropanoic acid | Pd catalyst, boronic acid | THF | 80–120°C | 70–85% | Suzuki coupling for aromatic substitution |

| 3 | Oxidation to acid | CrO₃ or NaClO₂ | Acetone or water | 0–25°C | 75–90% | Controlled to prevent over-oxidation |

| 4 | Esterification or hydrolysis | Acid or base | Methanol or water | Reflux | 80–95% | Final conversion to acid form |

Research Outcomes and Optimization

Extensive research indicates that:

- Regioselective bromination yields high-purity 4-bromothiophene derivatives, crucial for subsequent coupling steps.

- Coupling reactions such as Suzuki or Heck are highly efficient, with yields exceeding 80% under optimized conditions.

- Oxidation steps are critical for converting alcohol intermediates into the target carboxylic acid, with selectivity achieved through controlled reagent addition.

- Enantiopurity is maintained through stereoselective starting materials and chiral catalysts, with enantiomeric excesses reaching 97–99%.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under standard conditions. For example:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Methanol, H₂SO₄ (catalytic) | Methyl 3-(4-bromothiophen-2-yl)-2-hydroxypropanoate | 86% |

Mechanism: Acid-catalyzed nucleophilic acyl substitution. The hydroxyl group remains intact due to milder conditions.

Nucleophilic Aromatic Substitution

The bromine atom on the thiophene ring participates in SNAr reactions due to electron-withdrawing effects of the sulfur and adjacent substituents.

Oxidation of Hydroxyl Group

The β-hydroxy group is oxidized to a ketone under strong oxidizing conditions:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| PCC (Pyridinium chlorochromate), DCM | 3-(4-Bromothiophen-2-yl)-2-oxopropanoic acid | 67% |

Reduction of Carboxylic Acid

LiAlH₄ reduces the carboxylic acid to a primary alcohol:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄, anhydrous ether, 0°C | 3-(4-Bromothiophen-2-yl)-1,2-propanediol | 41% |

Decarboxylation Reactions

Thermal or acidic decarboxylation eliminates CO₂, forming a substituted thiophene derivative:

| Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| H₂SO₄, Δ (120°C) | 4-Bromo-2-(1-hydroxyethyl)thiophene | 58% | Side products include oligomers |

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

Acid-Base Reactions

The carboxylic acid deprotonates in basic media, forming water-soluble salts:

| Base | Solubility (g/100 mL H₂O) | Application | Source |

|---|---|---|---|

| NaOH (1M) | 12.5 | Facilitates purification | |

| NH₄OH | 8.9 | Used in buffer systems |

Complexation with Metals

The hydroxyl and carboxylate groups act as bidentate ligands:

| Metal Salt | Conditions | Complex Structure | Stability Constant (log β) | Source |

|---|---|---|---|---|

| Cu(II) acetate | pH 7.0, aqueous ethanol | Octahedral geometry | 8.2 | |

| Fe(III) chloride | pH 5.5, 25°C | Trigonal bipyramidal | 6.8 |

Key Mechanistic Insights

-

Steric and Electronic Effects : The bromine atom directs electrophiles to the 5-position of the thiophene ring.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance SNAr reactivity by stabilizing transition states.

-

Catalyst Selection : Pd-based catalysts with bulky ligands (e.g., PPh₃) improve cross-coupling yields by reducing side reactions .

Scientific Research Applications

This compound finds applications in:

Organic Synthesis: As a building block for more complex molecules.

Materials Science: For designing functional materials.

Medicinal Chemistry: As a starting point for drug development.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, affecting various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thiophene Derivatives

(a) 3-(4-Bromothiophen-2-yl)propanoic Acid

- Molecular Formula : C₇H₇BrO₂S (MW: 235.10 g/mol )

- Key Difference : Lacks the hydroxyl group at the β-carbon.

- Impact: The absence of the hydroxyl group reduces polarity and hydrogen-bonding capacity, making it less reactive in biological systems compared to the hydroxypropanoic analog. This compound is primarily used in organic synthesis as a brominated building block .

(b) (3R)-3-Amino-3-(4-bromothiophen-2-yl)propanoic Acid

- Molecular Formula: C₇H₈BrNO₂S (MW: 250.11 g/mol)

- Key Difference: Substitution of the hydroxyl group with an amino group.

- This derivative is explored in drug discovery for its chiral center and enhanced interaction with biological targets .

Phenyl Analogues

(a) 3-(4-Bromophenyl)-2-hydroxypropanoic Acid

- Molecular Formula : C₉H₉BrO₃ (MW: 245.07 g/mol )

- Key Difference : Thiophene replaced by a bromophenyl ring.

- This compound is studied for its anti-inflammatory activity, contrasting with the thiophene analog’s electronic properties .

(b) 3-(4-Hydroxyphenyl)-2-hydroxypropanoic Acid

- Molecular Formula : C₉H₁₀O₄ (MW: 194.18 g/mol )

- Key Difference : Bromine replaced by a hydroxyl group on the phenyl ring.

- This compound is linked to metabolic pathways involving amino acids and lipid metabolism .

Functional Group Variations

(a) 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic Acid

- Molecular Formula : C₁₀H₉BrO₅ (MW: 289.08 g/mol )

- Key Difference : Oxo group replaces the hydroxyl group; additional methoxy substituent.

- Impact : The ketone group increases electrophilicity, while methoxy enhances steric bulk. This compound is used in studying oxidative stress responses .

(b) 3-(4-Chlorophenoxy)-2-hydroxypropanoic Acid

Positional Isomers

2-(4-Bromothiophen-3-yl)propanoic Acid

- Molecular Formula : C₇H₇BrO₂S (MW: 235.10 g/mol )

- Key Difference : Bromine at the 3-position of thiophene.

- Impact : Altered electronic distribution affects reactivity in cross-coupling reactions. This isomer is less studied but serves as a control in structure-activity relationship studies .

Biological Activity

3-(4-Bromothiophen-2-yl)-2-hydroxypropanoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. The compound's structure, featuring a bromothiophene moiety, suggests possible interactions with biological targets that could lead to therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Recent studies have explored the biological activity of compounds related to this compound, particularly in the context of cancer therapy and immune modulation.

1. Anti-Cancer Activity

Research has indicated that compounds with similar structures can act as inhibitors of programmed cell death protein 1 (PD-1) and its ligand (PD-L1). For instance, studies on related compounds have shown their ability to disrupt the PD-1/PD-L1 interaction, which is crucial in cancer immune evasion. The binding affinities reported for these inhibitors range from low nanomolar concentrations, indicating strong potential for therapeutic use in oncology .

| Compound | Binding Affinity (kD) | Inhibition Activity |

|---|---|---|

| Compound 4a | ~27 nM | High |

| Compound 9a | ~8 nM | Very High |

The mechanism of action for compounds similar to this compound typically involves competitive inhibition of PD-L1 binding to PD-1. This blockade enhances T-cell activation and promotes anti-tumor immunity. In vitro assays have demonstrated that these compounds can significantly increase T-cell activation in co-culture systems with antigen-presenting cells .

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

Case Study 1: PD-L1 Inhibition

A study synthesized a series of thiophene-based derivatives, including those structurally similar to this compound. These derivatives were tested for their ability to inhibit PD-L1. The results indicated that modifications to the thiophene ring significantly impacted binding affinity and inhibitory activity .

Case Study 2: Cytotoxicity Assessment

Another research effort assessed the cytotoxic effects of thiophene derivatives on various cancer cell lines. The study found that certain derivatives exhibited selective cytotoxicity against tumor cells while sparing normal cells, highlighting their potential as targeted cancer therapies .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Lipophilicity : Compounds with a similar scaffold often exhibit favorable lipophilicity, enhancing membrane permeability.

- Metabolic Stability : Preliminary studies suggest that these compounds may have good metabolic stability, which is crucial for prolonged therapeutic action.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-Bromothiophen-2-yl)-2-hydroxypropanoic acid with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves coupling the bromothiophene moiety to a propanoic acid backbone. A plausible route includes:

Suzuki-Miyaura Cross-Coupling : Use a palladium catalyst to couple 4-bromothiophene-2-boronic acid with a hydroxypropanoic acid precursor.

Chiral Resolution : Employ chiral chromatography or enzymatic resolution to isolate the desired enantiomer, as racemic mixtures are common in such syntheses .

Protection-Deprotection Strategies : Protect the hydroxyl group during synthesis using tert-butyldimethylsilyl (TBS) ethers, followed by acidic deprotection .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR to verify the bromothiophene ring (δ 7.2–7.8 ppm for aromatic protons) and hydroxypropanoic acid backbone (δ 2.5–4.0 ppm for CH/CH groups) .

- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight (CHBrOS; theoretical ~259.95 g/mol) .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for analogous bromophenyl derivatives .

Q. What protocols ensure accurate purity assessment of this compound in pharmaceutical research?

- Methodological Answer :

- HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to separate impurities .

- Impurity Profiling : Compare retention times against reference standards for common byproducts, such as dehalogenated or oxidized derivatives .

- Quantitative Analysis : Calibrate using a certified reference material (CRM) and validate linearity (R > 0.99) across 0.1–100 μg/mL .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data for this compound?

- Methodological Answer :

- Re-evaluate Computational Models : Use density functional theory (DFT) with solvent corrections (e.g., PCM for water) to refine NMR chemical shift predictions .

- Experimental Cross-Validation : Compare IR spectra (e.g., O-H stretch at ~3400 cm) and - COSY NMR to confirm spin-spin coupling patterns .

- Dynamic Effects : Account for conformational flexibility via molecular dynamics simulations to explain deviations in NOESY/ROESY data .

Q. What strategies mitigate diastereomer formation during synthesis?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) with palladium catalysts to enhance enantioselectivity (>90% ee) .

- Temperature Control : Lower reaction temperatures (0–5°C) reduce racemization during coupling steps .

- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediate diastereomers and adjust reaction conditions dynamically .

Q. How does the bromothiophene moiety influence the compound’s stability under physiological conditions?

- Methodological Answer :

- Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C and analyze degradation products via LC-MS. The electron-withdrawing bromine atom likely reduces ester hydrolysis rates compared to non-halogenated analogs .

- Radical Scavenging Assays : Use APF/HPF fluorescent probes to assess hydroxyl radical-induced degradation, correlating with the thiophene ring’s antioxidant capacity .

Q. How to design structure-activity relationship (SAR) studies for this compound’s pharmacological activity?

- Methodological Answer :

- Molecular Docking : Model interactions with target enzymes (e.g., COX-2) using AutoDock Vina, focusing on the bromothiophene’s steric and electronic effects .

- In Vitro Assays : Test inhibitory activity against inflammatory markers (e.g., TNF-α) in macrophage cells, comparing IC values with non-brominated analogs .

- Metabolic Stability : Use liver microsomes to evaluate CYP450-mediated metabolism, noting bromine’s role in slowing oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.